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Compound of Interest

Compound Name: 2-Methoxy-4,5-dimethylaniline

CAS No.: 18087-12-2

Cat. No.: B098992 Get Quote

Executive Summary & Strategic Rationale
This application note details the synthesis of 2-Methoxy-4,5-dimethylaniline (CAS: 5306-96-

7), a critical aniline intermediate used in the development of functionalized azo dyes and

pharmaceutical scaffolds.

The synthesis is designed around a regioselective nitration strategy starting from commercially

available 3,4-dimethylanisole. This route is preferred over the methylation of aminophenols due

to the superior directing effects of the methoxy group in the nitration step, which simplifies

purification and improves overall yield.

Key Technical Considerations:

Regiocontrol: The methoxy group (

) is a strong ortho/para director, while the methyl groups are weak activators. The steric
hindrance at the position between the methoxy and the C3-methyl group directs electrophilic
substitution almost exclusively to the C6 position (para to the C3-methyl), yielding the
desired substitution pattern.

Safety Profile: As with many methoxy-anilines (e.g., p-cresidine), this intermediate should be

handled as a potential carcinogen. Strict engineering controls (fume hoods, closed vessels)

are mandatory.
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Retrosynthetic Analysis & Pathway
The following diagram illustrates the logical disconnection and forward synthetic pathway.
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(Reduction)
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Figure 1: Retrosynthetic disconnection showing the conversion of 3,4-dimethylanisole to the

target aniline via a nitro intermediate.

Experimental Protocols
Step 1: Regioselective Nitration of 3,4-Dimethylanisole
Rationale: Standard mixed-acid nitration (

) can be too aggressive for electron-rich anisoles, leading to dinitration or oxidation byproducts.
We utilize acetyl nitrate (generated in situ from nitric acid and acetic anhydride) to moderate the
electrophilicity and enhance regioselectivity toward the sterically less hindered C6 position.

Reagents & Equipment:

3,4-Dimethylanisole (13.6 g, 100 mmol)

Nitric Acid (70%, 10.0 g, ~110 mmol)

Acetic Anhydride (30 mL)

Glacial Acetic Acid (20 mL)
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Equipment: 250 mL 3-neck RBF, internal thermometer, addition funnel, ice-salt bath.

Protocol:

Setup: Charge the flask with 3,4-dimethylanisole and glacial acetic acid. Cool the solution to

0–5 °C using an ice-salt bath.

Reagent Prep: In a separate vessel, carefully prepare the nitrating mixture by adding nitric

acid to acetic anhydride at <10 °C (Exothermic!).

Addition: Add the acetyl nitrate solution dropwise to the anisole solution over 45 minutes.

Critical Control Point: Maintain internal temperature <10 °C. Higher temperatures promote

dinitration and oxidation.

Reaction: Allow the mixture to stir at 5–10 °C for 2 hours. Monitor by TLC (Hexane/EtOAc

8:2) or HPLC. The product (1-methoxy-2-nitro-4,5-dimethylbenzene) will appear as a less

polar spot.

Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The

nitro compound typically precipitates as a yellow solid.

Workup: Filter the solid. If an oil forms, extract with dichloromethane (

mL), wash with saturated

(to remove acid) and brine, then dry over

.

Purification: Recrystallize from ethanol/water to yield pale yellow needles.

Data Summary:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Yield 75–85%

Melting Point 38–40 °C (Lit. val. check required)

Appearance Pale yellow crystalline solid

Regioisomer Purity >98% (by GC-MS)

Step 2: Catalytic Hydrogenation to 2-Methoxy-4,5-
dimethylaniline
Rationale: While iron/acid reduction (Béchamp) is cheap, it generates significant iron sludge

waste. For pharmaceutical applications, catalytic hydrogenation is preferred for its atom

economy and ease of workup (filtration of catalyst).

Reagents & Equipment:

1-Methoxy-2-nitro-4,5-dimethylbenzene (9.0 g, ~50 mmol)

Palladium on Carbon (Pd/C, 10% w/w, 0.9 g)

Methanol (100 mL)

Equipment: Parr shaker or high-pressure autoclave (or atmospheric balloon for small scale).

Protocol:

Safety Check: Purge the reaction vessel with nitrogen to remove oxygen.

Methanol/Hydrogen mixtures are highly flammable.

Loading: Dissolve the nitro intermediate in methanol. Carefully add the Pd/C catalyst (wet

with water to prevent ignition).

Hydrogenation: Pressurize with

(30–50 psi) and shake/stir at room temperature for 4–6 hours.
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Monitoring: Reaction is complete when

uptake ceases and TLC shows disappearance of the yellow nitro spot.

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with

methanol.

Safety: Do not let the catalyst dry out on the filter (pyrophoric hazard). Keep wet with

water/solvent.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Purification: The amine can be purified by recrystallization from hexane or converted to its

hydrochloride salt (using HCl/Ether) for long-term stability.

Data Summary:

Parameter Value

Yield 90–95%

Appearance Off-white to brownish solid (oxidizes in air)

Storage Store under Argon/Nitrogen at 4 °C

Characterization
NMR (DMSO-

) confirms amine protons

Process Workflow Diagram
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Figure 2: Operational workflow for the two-step synthesis process.
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Safety & Toxicology (HSE)
Hazard Identification:

Carcinogenicity: Substituted anilines, particularly p-cresidine derivatives, are classified as

Group 2B (Possibly carcinogenic to humans). Handle with extreme caution.

Skin Absorption: Fatal if absorbed through skin. Double-gloving (Nitrile/Laminate) is required.

Process Safety: Nitration reactions are highly exothermic. Runaway reactions can occur if

temperature control fails. Ensure cooling capacity is sufficient before scaling up.

Waste Disposal:

Aqueous waste from nitration contains acid and nitro-organics; neutralize and dispose of as

hazardous organic waste.

Spent Pd/C catalyst is pyrophoric; store in water and dispose of in designated heavy metal

waste containers.
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[https://www.benchchem.com/product/b098992#step-by-step-synthesis-of-2-methoxy-4-5-
dimethylaniline-from-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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